Cas no 2247103-20-2 (rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate)
![rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2247103-20-2x500.png)
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6494670
- rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
- 2247103-20-2
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- Inchi: 1S/C9H15NO2/c1-12-9(11)7-3-6-2-5(7)4-8(6)10/h5-8H,2-4,10H2,1H3/t5-,6-,7-,8-/m1/s1
- InChI Key: IPYKMJIBZWHPPH-WCTZXXKLSA-N
- SMILES: O(C)C([C@@H]1C[C@@H]2[C@@H](C[C@H]1C2)N)=O
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 52.3Ų
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6494670-10.0g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-14 | |
Enamine | EN300-6494670-0.25g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 0.25g |
$893.0 | 2025-03-14 | |
Enamine | EN300-6494670-0.5g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 0.5g |
$933.0 | 2025-03-14 | |
Enamine | EN300-6494670-2.5g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-14 | |
Enamine | EN300-6494670-0.05g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 0.05g |
$816.0 | 2025-03-14 | |
Enamine | EN300-6494670-5.0g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-14 | |
Enamine | EN300-6494670-1.0g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 1.0g |
$971.0 | 2025-03-14 | |
Enamine | EN300-6494670-0.1g |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate |
2247103-20-2 | 95.0% | 0.1g |
$855.0 | 2025-03-14 |
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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2. Book reviews
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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4. Back matter
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
Comprehensive Overview of rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate (CAS No. 2247103-20-2)
The compound rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate, identified by its CAS number 2247103-20-2, is a chiral bicyclic derivative with significant potential in pharmaceutical and chemical research. Its unique structural framework, featuring a bicyclo[2.2.1]heptane core, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.
One of the most searched questions related to this compound is: "What are the synthetic routes for rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate?" The synthesis typically involves asymmetric catalysis or resolution techniques to achieve the desired stereochemistry. Recent advancements in enantioselective synthesis have improved the efficiency of producing this compound, making it more accessible for preclinical studies. Its methyl ester functionality further enhances its solubility, a critical factor in formulation development.
In the context of current trends, the demand for chiral building blocks like this compound has surged, driven by the pharmaceutical industry's focus on precision medicine. The bicyclo[2.2.1]heptane scaffold is particularly notable for its rigidity, which can improve binding affinity in drug-receptor interactions. This aligns with the growing interest in structure-activity relationship (SAR) studies, a frequently searched topic among medicinal chemists.
Another hot topic is the compound's potential role in central nervous system (CNS) drug development. The 5-amino group in its structure suggests possible interactions with neurotransmitter systems, sparking investigations into its utility for treating conditions like Parkinson's disease or depression. Such applications are often explored in combination with computational chemistry tools, another high-traffic keyword in scientific databases.
From a regulatory perspective, the compound's CAS number 2247103-20-2 ensures traceability in global chemical inventories, a requirement emphasized in recent REACH and FDA compliance discussions. Its non-hazardous classification under standard safety protocols further supports its adoption in research settings. This is particularly relevant given the increasing scrutiny on green chemistry practices, a trending search term in 2024.
Analytical characterization of this compound often involves HPLC chiral separation and NMR spectroscopy, techniques frequently queried by quality control specialists. The methyl carboxylate moiety also allows for derivatization, enabling researchers to explore its utility in prodrug design—a niche but growing area of interest.
In summary, rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate represents a versatile chiral scaffold with multifaceted applications. Its alignment with contemporary research priorities—such as enantiopure synthesis, CNS-targeted therapeutics, and sustainable chemistry—ensures its continued relevance in scientific literature and industrial pipelines.
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